molecular formula C25H23BrN2O5 B11626248 (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B11626248
M. Wt: 511.4 g/mol
InChI Key: BLFUNBTXMTZTGF-LSDHQDQOSA-N
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Description

4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including a bromobenzoyl group, a tert-butyl oxazole, a hydroxy group, and a methoxyphenyl group

Properties

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H23BrN2O5/c1-25(2,3)18-13-19(27-33-18)28-21(16-7-5-6-8-17(16)32-4)20(23(30)24(28)31)22(29)14-9-11-15(26)12-10-14/h5-13,21,29H,1-4H3/b22-20+

InChI Key

BLFUNBTXMTZTGF-LSDHQDQOSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=CC=C4OC

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromobenzoyl intermediate: This can be achieved by bromination of benzoic acid derivatives.

    Synthesis of the oxazole ring: This step involves cyclization reactions using appropriate precursors.

    Coupling reactions: The bromobenzoyl and oxazole intermediates are coupled under specific conditions to form the desired compound.

    Hydroxylation and methoxylation: Introduction of hydroxy and methoxy groups through selective reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The bromobenzoyl group can be reduced to form corresponding alcohols.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Biological assays: Used in assays to study enzyme interactions and inhibition.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals due to its unique structure.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar compounds might include other pyrrolidone derivatives, oxazole derivatives, and bromobenzoyl compounds.

Uniqueness

    Functional group diversity: The presence of multiple functional groups in this compound makes it unique and versatile for various applications.

    Structural complexity: The combination of pyrrolidone, oxazole, and bromobenzoyl groups provides a unique structural framework that can be exploited in different fields.

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